molecular formula C8H7NO B3043650 2-Ethenylpyridine-3-carbaldehyde CAS No. 893620-48-9

2-Ethenylpyridine-3-carbaldehyde

Cat. No. B3043650
CAS RN: 893620-48-9
M. Wt: 133.15 g/mol
InChI Key: CXFJUEWJYBACQL-UHFFFAOYSA-N
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Description

2-Ethenylpyridine-3-carbaldehyde, also known as 2-ethyl-5-(pyridin-3-yl)pent-2-enal, is a chemical compound with the molecular formula C12H11NO. It is an important intermediate for the synthesis of various heterocyclic compounds and has been widely used in scientific research.

Scientific Research Applications

Chemistry and Synthesis Applications

  • Synthesis of Heterocyclic Systems : Research on compounds related to 2-ethenylpyridine-3-carbaldehyde, such as 2-chloroquinoline-3-carbaldehyde, demonstrates their role in the synthesis of various heterocyclic systems, including quinoline ring systems (Hamama et al., 2018).
  • Biological Applications and Antimicrobial Activity : Compounds like 4-arylthiophene-2-carbaldehyde have shown significant antibacterial and other biological activities, indicating potential uses of related compounds in biomedical research (Ali et al., 2013).

Environmental and Analytical Applications

  • Environmental Monitoring : A method using 3-ethenylpyridine, a compound similar to 2-ethenylpyridine-3-carbaldehyde, has been developed for assessing environmental tobacco smoke, demonstrating its potential in environmental analysis (Vainiotalo et al., 2001).
  • Fluorogenic Derivatizing Agent : Compounds like 3-(2-Furoyl)quinoline-2-carbaldehyde, related to 2-ethenylpyridine-3-carbaldehyde, have been used as fluorogenic derivatizing agents for liquid chromatography, indicating potential analytical applications (Beale et al., 1990).

Material Science and Catalysis

  • Catalysis Research : Studies on compounds such as 6-Bromopyridine-2-carbaldehyde, which share structural similarities with 2-ethenylpyridine-3-carbaldehyde, highlight their use in material science and as ligands for transition metal catalysts (Brito et al., 2023).

properties

IUPAC Name

2-ethenylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-8-7(6-10)4-3-5-9-8/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFJUEWJYBACQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinylnicotinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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